(R)-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-YL)propanoate
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Overview
Description
®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate is a chemical compound with the molecular formula C15H18BrNO3. It is a derivative of isoindolinone and contains a bromine atom, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate typically involves the reaction of tert-butyl ®-2-bromo-2-methylpropanoate with 6-bromo-1-oxoisoindoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Substitution: Formation of substituted isoindolinone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives
Scientific Research Applications
®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-(6-chloro-1-oxoisoindolin-2-yl)propanoate
- tert-Butyl ®-2-(6-fluoro-1-oxoisoindolin-2-yl)propanoate
- tert-Butyl ®-2-(6-iodo-1-oxoisoindolin-2-yl)propanoate
Uniqueness
®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Properties
Molecular Formula |
C15H18BrNO3 |
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Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(5-bromo-3-oxo-1H-isoindol-2-yl)propanoate |
InChI |
InChI=1S/C15H18BrNO3/c1-9(14(19)20-15(2,3)4)17-8-10-5-6-11(16)7-12(10)13(17)18/h5-7,9H,8H2,1-4H3/t9-/m1/s1 |
InChI Key |
GSPMKCSRNQMUKF-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)N1CC2=C(C1=O)C=C(C=C2)Br |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1CC2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
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